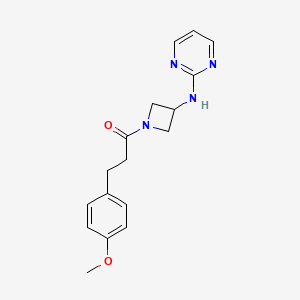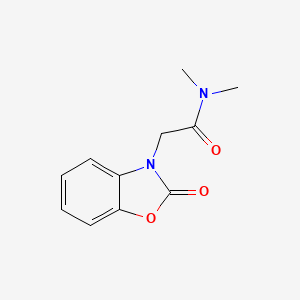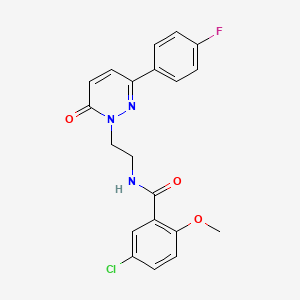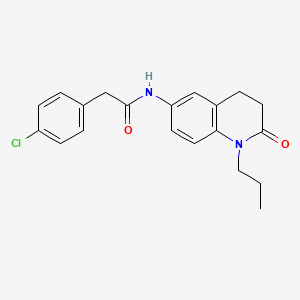
5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid, also known as DPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DPC is a piperidine derivative that has a unique structure and properties, making it an attractive target for research and development.
作用機序
The mechanism of action of 5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is not fully understood, but it is believed to act on several different targets in the body. One proposed mechanism involves the modulation of GABA receptors, which are involved in the regulation of neuronal activity. This compound may also act on other neurotransmitter systems, including the glutamate and serotonin systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. Studies have shown that the compound can reduce inflammation, inhibit seizures, and improve cognitive function. This compound may also have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using 5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid in lab experiments is its unique structure and properties, which make it an attractive target for research and development. However, the synthesis of this compound is complex and requires specialized equipment and expertise, making it difficult to produce in large quantities. Additionally, the compound has not been extensively tested in humans, so its safety and efficacy are not well established.
将来の方向性
There are several potential future directions for research on 5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid. One area of interest is the development of new drugs based on the structure of this compound, which may have improved efficacy and safety profiles. Another area of research is the investigation of the compound's effects on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use in clinical settings.
合成法
The synthesis of 5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid involves several steps, including the reaction of piperidine with acetic anhydride, followed by the addition of phenylmagnesium bromide and then the reaction with chloroacetyl chloride. The final step involves the reaction of the resulting compound with dimethylamine and carbon dioxide. The entire process is complex and requires careful attention to detail to ensure the purity and yield of the final product.
科学的研究の応用
5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. The compound has been shown to have a variety of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been investigated for its effects on the central nervous system, with studies showing that it may have neuroprotective and cognitive-enhancing effects.
特性
IUPAC Name |
5,6-dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-8-9-14(15(18)19)17(12(11)2)16(20)21-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLLJXKCJVKPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1C)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929740.png)

methanone](/img/structure/B2929744.png)


![8-Isobutyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2929750.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2929755.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2929758.png)



